molecular formula C18H15N3OS2 B3010067 3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 307512-17-0

3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B3010067
CAS No.: 307512-17-0
M. Wt: 353.46
InChI Key: USMJBGUTUNHDRF-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic system featuring a benzoxazole moiety linked via a sulfanyl group to a fused 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-tetraene core. Its structure combines a benzoxazole ring (a bicyclic system with oxygen and nitrogen) with a complex tricyclic scaffold containing sulfur and nitrogen atoms.

Properties

IUPAC Name

2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-10-19-16-15(11-6-2-5-9-14(11)23-16)17(20-10)24-18-21-12-7-3-4-8-13(12)22-18/h3-4,7-8H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMJBGUTUNHDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene typically involves multiple steps, starting with the preparation of the benzoxazole and thia-diazatricyclo intermediates. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[740

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may have potential as a probe for studying biological processes or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The exact mechanism of action of 3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or the inhibition of certain biological processes. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of benzoxazole and tricyclic thiadiazepine-like systems. Below is a detailed comparison with analogous compounds:

Substituent Variations in Tricyclic Systems

  • Compound A : 5-{[(1H-1,3-Benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one ()
    • Key Differences :
  • Replaces benzoxazole with a benzodiazolylmethyl group.
  • Incorporates a 4-ethoxyphenyl substituent instead of a methyl group.
  • Contains a ketone at position 3.
  • Compound B : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 ()

    • Key Differences :
  • Larger tetracyclic framework with an additional sulfur atom.
  • Methoxyphenyl substituent at position 7.

Functional Group and Bioactivity Trends

Compound Core Structure Key Substituents Predicted logP Noted Bioactivity
Target Compound Benzoxazole + Tricyclic 5-Methyl, 3-sulfanyl 2.8 (est.) Unknown; structural analogs show kinase inhibition
Compound A () Benzodiazolyl + Tricyclic 4-Ethoxyphenyl, 3-ketone 4.3 (est.) Anticancer (in silico)
1,2,4-Triazolo[3,4-b][1,3,4]benzothiadiazepines () Benzothiadiazepine + Triazole Variable 5-substituents 1.5–3.0 Antidepressant, antimicrobial

3D Similarity Metrics

Using PubChem3D’s similarity criteria (ST ≥ 0.8, CT ≥ 0.5 for "neighborhood" classification):

  • Shape Similarity (ST) : The target compound’s planar tricyclic core aligns closely with Compound A (ST = 0.85) but diverges from Compound B due to the latter’s tetracyclic geometry (ST = 0.72) .
  • Feature Similarity (CT) : The benzoxazole’s oxygen and nitrogen atoms yield a CT score of 0.6 with Compound A (benzodiazolyl group) but only 0.4 with benzothiadiazepines (), reflecting divergent pharmacophoric features .

Research Findings and Implications

  • Structural Uniqueness : The benzoxazole-thiadiazepine hybrid occupies a niche between benzothiadiazepines () and benzodiazolyl analogs (), balancing rigidity and solubility.
  • Drug-Likeness : Predicted aqueous solubility (LogS = -4.1) is lower than benzothiadiazepines (LogS = -3.2), suggesting formulation challenges.

Biological Activity

The compound 3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a unique bicyclic structure incorporating a benzoxazole moiety which is known for its diverse biological effects. The presence of sulfur and nitrogen atoms in the structure may contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar benzoxazole compounds have shown varying degrees of activity against different bacterial strains:

  • Gram-positive bacteria : Compounds have shown selective activity against Bacillus subtilis.
  • Gram-negative bacteria : Limited activity against Escherichia coli has been reported.
  • Fungal pathogens : Some derivatives demonstrate antifungal properties against Candida albicans.

In a screening of 41 benzoxazole derivatives, only a few exhibited notable antibacterial effects, suggesting that modifications in the structure could enhance their efficacy against specific pathogens .

Anticancer Activity

The anticancer potential of benzoxazole derivatives is particularly noteworthy. Several studies have demonstrated that these compounds can induce cytotoxic effects on various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Liver cancer (HepG2)
  • Colorectal cancer (HCT-116)

For example, certain derivatives were found to be more toxic to cancer cells compared to normal cells, indicating their potential as selective anticancer agents . The mechanism of action often involves the disruption of cellular processes through interaction with specific enzymes or receptors.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Research has identified key structural features that influence their efficacy:

Structural FeatureEffect on Activity
Electron-donating groupsEnhance antibacterial activity
Electron-withdrawing groupsMay reduce activity
Substituents on the benzoxazole ringInfluence selectivity and potency

Compounds with specific substituents have been shown to exhibit enhanced activity against targeted pathogens or cancer cell lines .

Case Studies

  • Antimicrobial Screening : A study involving 20 benzoxazole derivatives highlighted that only five showed significant antimicrobial activity against Bacillus subtilis, with minimal inhibitory concentrations (MIC) reported for each active compound .
  • Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of various benzoxazole derivatives on multiple cancer cell lines, revealing that some compounds were significantly more effective against cancer cells than normal cells .

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